

Optimizing Miv 150 concentration in carrageenan gel for efficacy

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Compound of Interest		
Compound Name:	Miv 150	
Cat. No.:	B1677211	Get Quote

Technical Support Center: Miv-150 Carrageenan Gel Formulation

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Miv-150 in carrageenan gel for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is Miv-150 and why is it formulated in a carrageenan gel?

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is formulated in a carrageenan gel to be used as a topical microbicide to prevent the sexual transmission of HIV.[1][2] Carrageenan, a polysaccharide derived from red seaweed, is used as a gelling agent due to its favorable physical properties and its own intrinsic anti-HIV activity.

Q2: What is the mechanism of action of Miv-150?

Miv-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket on the HIV reverse transcriptase enzyme, which is crucial for converting viral RNA into DNA. This binding changes the enzyme's shape and blocks its function, thus halting the HIV replication process.

Q3: What concentrations of Miv-150 have been found to be effective?



Preclinical studies in macaques have shown that Miv-150 in a carrageenan gel is effective at concentrations of 50 μ M and 500 μ M for preventing vaginal and rectal SHIV (Simian-Human Immunodeficiency Virus) transmission.[1] A gel containing 50 μ M Miv-150 in 3% carrageenan has demonstrated complete protection against rectal SHIV-RT infection in macaques when applied up to 4 hours before challenge.[1]

Q4: Are there any known stability issues with Miv-150 in carrageenan gel?

Miv-150 is a hydrophobic compound, which can present formulation challenges such as poor water solubility.[3] While carrageenan gels can accommodate Miv-150, ensuring its uniform dispersion and long-term stability is crucial. Issues such as drug precipitation over time or with temperature fluctuations should be monitored.

Q5: Can other active pharmaceutical ingredients be combined with Miv-150 in a carrageenan gel?

Yes, Miv-150 has been formulated in a combination gel, known as PC-1005, which also contains zinc acetate in a carrageenan base.[4][5] This combination aims to provide a broader spectrum of antiviral activity.

Troubleshooting Guide

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Problem	Potential Cause	Recommended Solution
Miv-150 Precipitation/Poor Solubility	Miv-150 is hydrophobic and may not fully dissolve or may precipitate out of the aqueous gel base.	- Prepare a stock solution of Miv-150 in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to the carrageenan solution. Ensure the final concentration of the organic solvent is low and does not negatively impact the gel properties or safety Use gentle heating and continuous stirring during the incorporation of the Miv-150 stock solution into the warm carrageenan solution to ensure uniform dispersion Evaluate the use of solubilizing excipients if precipitation persists.
Inconsistent Gel Viscosity	- Inaccurate measurement of carrageenan powder or water Incomplete hydration of carrageenan Temperature fluctuations during gel preparation The concentration of Miv-150 or other excipients may be affecting the gel structure.	- Ensure precise measurement of all components Allow sufficient time for carrageenan to fully hydrate in water with consistent stirring before heating Maintain a constant temperature during the heating and cooling phases of gel preparation Characterize the viscosity of the gel at different Miv-150 concentrations to understand its impact.
Weak Gel Formation	- Insufficient concentration of carrageenan Inadequate heating to fully dissolve the carrageenan Absence of necessary ions (e.g.,	- Increase the concentration of carrageenan in increments Ensure the carrageenan solution is heated to the recommended temperature

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	potassium for kappa- carrageenan) to promote gelling.	(typically 80-90°C) until fully dissolved If using kappa-carrageenan, consider the addition of a potassium salt to strengthen the gel.
Syneresis (Water expulsion from the gel)	- The gel network is too tight, which can be caused by an excessively high concentration of carrageenan or gelling ions.	- Optimize the concentration of carrageenan and any added salts Consider using a blend of different types of carrageenan (e.g., kappa and iota) to modify the gel structure and reduce syneresis.
Cloudy or Opaque Gel	- Incomplete dissolution of Miv- 150 or carrageenan Presence of impurities.	- Ensure complete dissolution of all components. Filtering the hot carrageenan solution before adding Miv-150 may help Use high-purity grades of carrageenan and other excipients.

Data Presentation

Table 1: In Vivo Efficacy of Miv-150 Carrageenan Gel in Macaque Models



Miv-150 Concentrati on	Carrageena n Concentrati on	Animal Model	Challenge Route	Efficacy	Reference
50 μΜ	3%	Rhesus Macaque	Rectal	100% protection against 10³ TCID50 SHIV- RT	[1]
50 μΜ	3%	Rhesus Macaque	Rectal	50% protection against 10 ⁴ TCID ₅₀ SHIV- RT	[1]
500 μΜ	Not Specified	Rhesus Macaque	Vaginal	>50% reduction in SHIV-RT infection	[1]

Table 2: Physicochemical Properties of Carrageenan Gels (Illustrative)

Miv-150 Concentr ation (μΜ)	Carragee nan Type	Carragee nan Conc. (%)	Viscosity (cP) at 25°C	Gel Strength (g/cm²)	рН	Miv-150 Release after 6h (%)
0 (Placebo)	Карра	3.0	3500 ± 200	450 ± 30	6.5 ± 0.2	N/A
50	Карра	3.0	3450 ± 250	440 ± 25	6.5 ± 0.2	45 ± 5
500	Карра	3.0	3300 ± 300	425 ± 35	6.4 ± 0.2	42 ± 6

Note: The data in Table 2 is illustrative and based on typical properties of carrageenan gels. Actual values will need to be determined experimentally for a specific formulation.



Experimental Protocols

Protocol 1: Preparation of Miv-150 Carrageenan Gel (50 μM)

Materials:

- Miv-150 powder
- Kappa-carrageenan
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Phosphate-buffered saline (PBS), pH 6.5
- Magnetic stirrer with hotplate
- Sterile containers

Methodology:

- Prepare a 10 mM Miv-150 stock solution: Accurately weigh the required amount of Miv-150 powder and dissolve it in 100% DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.
- Prepare the carrageenan solution: Slowly add 3 g of kappa-carrageenan powder to 97 mL of deionized water in a sterile beaker while stirring continuously to prevent clumping.
- Hydrate and dissolve the carrageenan: Continue stirring the suspension at room temperature for 30 minutes to allow the carrageenan to hydrate. Then, heat the solution to 80-90°C on a hotplate stirrer while stirring until the carrageenan is completely dissolved and the solution is clear.
- Incorporate Miv-150: While the carrageenan solution is still warm (around 40-50°C) and being stirred, slowly add the required volume of the 10 mM Miv-150 stock solution to achieve a final concentration of 50 μM. Continue stirring for at least 15 minutes to ensure uniform dispersion.



- pH adjustment and final volume: Adjust the pH of the gel to 6.5 using PBS. Add deionized water to reach the final desired volume.
- Gelling and storage: Dispense the warm gel into sterile containers and allow it to cool to room temperature to set. Store the gel at a controlled room temperature or as determined by stability studies.

Protocol 2: Evaluation of Miv-150 Release from Carrageenan Gel

Materials:

- Miv-150 carrageenan gel
- Franz diffusion cells
- Synthetic membrane (e.g., cellulose acetate)
- Receptor medium (e.g., PBS with a surfactant to maintain sink conditions)
- HPLC system for Miv-150 quantification

Methodology:

- Prepare the Franz diffusion cells: Mount the synthetic membrane onto the Franz diffusion cells and fill the receptor chamber with pre-warmed receptor medium. Ensure no air bubbles are trapped beneath the membrane.
- Apply the gel: Accurately weigh and apply a standardized amount of the Miv-150 carrageenan gel onto the donor side of the membrane.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor medium.
- Quantification: Analyze the concentration of Miv-150 in the collected samples using a validated HPLC method.



• Data analysis: Calculate the cumulative amount of Miv-150 released per unit area over time and plot the release profile.

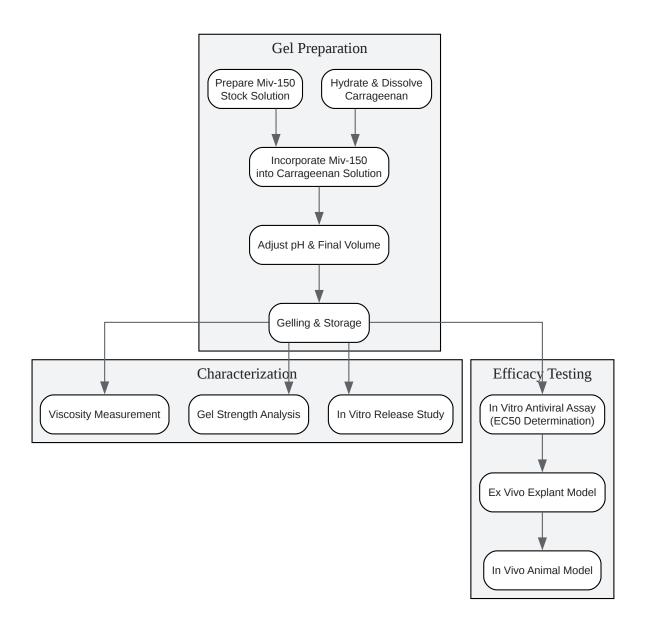
Visualizations



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Caption: Mechanism of action of Miv-150 in the HIV replication cycle.





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Caption: Experimental workflow for Miv-150 carrageenan gel formulation and testing.



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